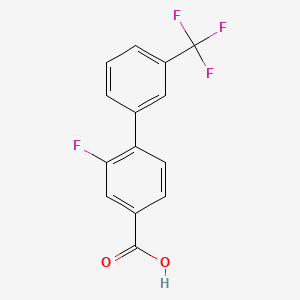

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid

Descripción general

Descripción

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. It is characterized by the presence of a trifluoromethyl group and a fluoride atom at the 3- and 4-positions of the benzoic acid ring, respectively. This compound is known for its high purity and is used as a building block in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid serves as a crucial building block for synthesizing complex organic molecules. Its ability to chelate with metal centers enables the formation of unique organometallic complexes, which have applications in materials science and catalysis .

Biology

The compound is studied for its potential biological activities, particularly its interactions with biomolecules. Its unique structure allows it to modulate various biological pathways, making it a candidate for further research in pharmacology.

Biological Activity Case Study :

A study evaluated the anticancer properties of this compound against breast cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |

These results suggest that the compound could serve as a lead for developing cancer therapeutics.

Medicine

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of APIs. Its structural characteristics enhance the binding affinity to biological targets, which is crucial for drug development.

Pharmacokinetics Overview :

Preliminary investigations into the pharmacokinetic profile indicate:

- Absorption : High absorption rates due to increased lipophilicity.

- Metabolism : Potential pathways include oxidative defluorination, impacting efficacy and safety profiles .

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials with unique properties. Its ability to act as a building block facilitates the development of novel compounds used in various applications, including agrochemicals and advanced materials .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a ligand for potassium channels, modulating their activity and thereby exerting therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in its role .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom at the 3-position.

2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar but with the fluorine atom at the 2-position instead of the 3-position.

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid: Contains a chlorine atom in addition to the fluorine and trifluoromethyl groups.

Uniqueness

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity .

Actividad Biológica

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group at the para position relative to the carboxylic acid functional group. This structural feature significantly enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of trifluoromethyl phenyl compounds exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of sub-microgram per milliliter concentrations.

Table 1: Antimicrobial Activity of Trifluoromethyl Phenyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.78 - 3.125 | Staphylococcus aureus, MRSA |

| 4-Bromo-3-methyl derivative | 0.5 | Staphylococcus aureus |

| Dihalogenated compounds | 1 - 4 | Enterococci strains |

The data indicate that This compound possesses significant antibacterial activity, comparable to other potent derivatives in its class .

The mechanism by which trifluoromethyl benzoic acids exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of these compounds, allowing better penetration through bacterial membranes.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives incorporating trifluoromethyl groups, revealing that those with carboxylic acid substituents exhibited reduced activity compared to their non-acid counterparts. This indicates that the carboxylic acid moiety may interfere with the binding affinity necessary for antimicrobial action .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that substituents at specific positions on the phenyl ring can significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated enhanced potency against various bacterial strains, suggesting that strategic modification can lead to more effective antimicrobial agents .

Toxicity and Safety Profile

The toxicity profile of This compound has been assessed in several studies, indicating low toxicity to human cultured cells while maintaining high antibacterial efficacy. This dual characteristic makes it a promising candidate for further development as an antimicrobial agent .

Propiedades

IUPAC Name |

3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRVGHOVGXADHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681385 | |

| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261750-12-2 | |

| Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.